molecular formula C17H18N4O2 B2737173 N-[2-(3,4-Dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine CAS No. 135000-21-4

N-[2-(3,4-Dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine

Cat. No.: B2737173
CAS No.: 135000-21-4
M. Wt: 310.357
InChI Key: XIPORNAGQOVIKV-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “N-[2-(3,4-Dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine” are not well-documented. More research would be needed to provide a comprehensive analysis .

Scientific Research Applications

Kinase Inhibition

The structural analysis of a closely related compound, N-(3,4-Dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine, highlights its synthesis for the purpose of inhibiting CLK1 and DYRK1A kinases. This application is significant for understanding the compound's role in modulating various cellular processes and potential therapeutic interventions for diseases associated with kinase dysregulation (Guillon et al., 2013).

Heterocyclic Chemistry

Further research delves into the realm of heterocyclic chemistry, where novel synthetic pathways have been developed for related pyrimidine compounds. For instance, the DMAP catalyzed synthesis of new pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines showcases innovative approaches to crafting complex molecules that could have implications in medicinal chemistry and materials science (Khashi et al., 2015).

Biological Applications

The synthesis and evaluation of pyrimidine linked pyrazole heterocyclics for their insecticidal and antibacterial potential demonstrate the biological relevance of such compounds. This research highlights the potential use of N-[2-(3,4-Dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine derivatives in developing new agents for pest control and combating bacterial infections (Deohate et al., 2020).

Antimicrobial Activity

Explorations into the antimicrobial activities of related compounds, such as novel 4-substitutedamino-5-trifluoromethyl-2,7-disubstituted pyrido[2,3-d]pyrimidines, underscore the potential for these chemicals in addressing the growing concern of antibiotic resistance. Studies showing significant activity against Gram-positive bacteria suggest avenues for developing new antimicrobial agents (Kanth et al., 2006).

Antidepressant and Nootropic Agents

Research on the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents provides insights into the psychiatric and cognitive enhancing potential of related pyrimidine derivatives. This suggests that modifications of the this compound structure could yield promising candidates for treating depression and enhancing cognitive functions (Thomas et al., 2016).

Safety and Hazards

The safety and hazards associated with “N-[2-(3,4-Dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine” are not well-documented. It’s always important to handle chemical compounds with care and follow appropriate safety protocols .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-22-14-6-5-12(10-15(14)23-2)7-9-19-17-13-4-3-8-18-16(13)20-11-21-17/h3-6,8,10-11H,7,9H2,1-2H3,(H,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPORNAGQOVIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC=NC3=C2C=CC=N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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